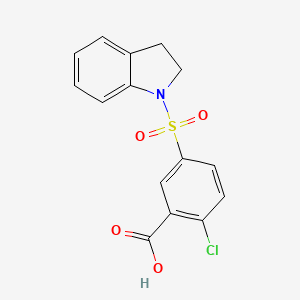
5-chloro-2-(methylsulfanyl)-N'-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chloro group, a methylsulfanyl group, and a pyridin-4-ylcarbonyl group, along with a carbohydrazide moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution using methylthiol or its derivatives.
Attachment of the Pyridin-4-ylcarbonyl Group: This step involves acylation using pyridine-4-carbonyl chloride in the presence of a base like triethylamine.
Formation of the Carbohydrazide Moiety: The final step involves the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridin-4-ylcarbonyl group, potentially converting it to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Biologically, the compound may exhibit interesting activities such as antimicrobial, antiviral, or anticancer properties due to its unique structure. It can be used in the development of new pharmaceuticals.
Medicine
In medicine, it could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex organic compounds.
作用机制
The mechanism of action of 5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine core and the carbohydrazide moiety might play crucial roles in binding to these targets, while the other substituents could influence its overall activity and selectivity.
相似化合物的比较
Similar Compounds
5-chloro-2-(methylsulfanyl)pyrimidine-4-carbohydrazide: Lacks the pyridin-4-ylcarbonyl group.
2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide: Lacks the chloro group.
5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine: Lacks the carbohydrazide moiety.
Uniqueness
The presence of all these functional groups in 5-chloro-2-(methylsulfanyl)-N’-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide makes it unique. Each group contributes to its chemical reactivity and potential biological activity, making it a versatile compound for various applications.
属性
分子式 |
C12H10ClN5O2S |
|---|---|
分子量 |
323.76 g/mol |
IUPAC 名称 |
5-chloro-2-methylsulfanyl-N'-(pyridine-4-carbonyl)pyrimidine-4-carbohydrazide |
InChI |
InChI=1S/C12H10ClN5O2S/c1-21-12-15-6-8(13)9(16-12)11(20)18-17-10(19)7-2-4-14-5-3-7/h2-6H,1H3,(H,17,19)(H,18,20) |
InChI 键 |
KCYMBPZAYRFQFE-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=C(C(=N1)C(=O)NNC(=O)C2=CC=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12157294.png)
![2-(2-Furyl)-5-(isopropylthio)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole](/img/structure/B12157299.png)
![(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide](/img/structure/B12157301.png)
![1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide](/img/structure/B12157303.png)


![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide](/img/structure/B12157329.png)
![methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate](/img/structure/B12157334.png)
![methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B12157335.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12157344.png)
![9-Bromo-5-(3-chlorophenyl)-2-(5-methylthiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12157356.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12157359.png)
![4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12157360.png)
![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B12157364.png)
